molecular formula C20H19FN4O3S B2419362 ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689748-08-1

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2419362
CAS No.: 689748-08-1
M. Wt: 414.46
InChI Key: YEXSANDQYBRJOV-UHFFFAOYSA-N
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Description

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole ring, fluorobenzoyl group, and sulfanyl acetate moiety, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-2-28-18(26)13-29-20-24-23-17(25(20)16-9-4-3-5-10-16)12-22-19(27)14-7-6-8-15(21)11-14/h3-11H,2,12-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXSANDQYBRJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and an appropriate amine.

    Attachment of the Sulfanyl Acetate Moiety: The final step involves the reaction of the triazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of triazole derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites or receptor binding pockets, while the fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfanyl acetate moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
  • Ethyl 2-[[5-[[(3-chlorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
  • Ethyl 2-[[5-[[(3-bromobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Uniqueness

ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the 3-fluorobenzoyl group, which can enhance its binding affinity and specificity towards certain biological targets

Biological Activity

Ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a fluorinated phenyl group often enhances the pharmacological properties of compounds due to improved metabolic stability and bioavailability. The overall structure can be represented as follows:

C15H16FN5O2S\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{5}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular processes. Its triazole moiety is known to interact with enzymes through hydrogen bonding and hydrophobic interactions.
  • Antimicrobial Activity : Preliminary studies indicate that similar triazole derivatives exhibit antimicrobial properties against various pathogens, suggesting potential activity against bacteria and fungi.
  • Antitumor Effects : Compounds with similar structures have shown promise in inhibiting tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

Biological Activity Data

A summary of biological activities observed in related compounds can provide insights into the expected efficacy of this compound:

Activity Type Related Compounds Observed Effects
Antimicrobial1,3,4-Thiadiazole derivativesEffective against Staphylococcus aureus and Candida albicans .
AntitumorBenzoxazole derivativesInduced apoptosis in MCF-7 breast cancer cells .
Enzyme InhibitionTriazole-based compoundsInhibited topoisomerase II activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives against clinical isolates. It was found that compounds similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, indicating potential therapeutic applications in treating bacterial infections.
  • Anticancer Activity : In vitro studies on triazole derivatives demonstrated their ability to inhibit the growth of several cancer cell lines. For instance, compounds were tested on HepG2 liver cancer cells and showed a dose-dependent reduction in cell viability, supporting further investigation into their use as anticancer agents.

Q & A

Q. Analytical methods :

Technique Key Data Purpose
¹H/¹³C NMR δ 8.2 ppm (triazole-H), δ 4.2 ppm (CH₂-S), δ 1.3 ppm (ethyl-CH₃)Confirm substituent positions and purity.
IR 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring)Identify functional groups.
X-ray crystallography Space group P21/c, unit cell dimensions: a=9.389 Å, b=8.243 Å, c=20.861 Å, β=100.72°Resolve 3D conformation and bond angles .

Basic: What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays for kinases or proteases linked to triazole pharmacology.
    Note : Use DMSO as a solvent control (<1% v/v) to avoid false positives .

Advanced: How can the mechanism of action be investigated given structural ambiguity?

Q. Methodological steps :

Molecular docking : Target enzymes (e.g., CYP450, DHFR) using AutoDock Vina. Compare binding energies with known inhibitors.

Enzyme kinetics : Measure IC₅₀ values for candidate targets via spectrophotometric assays.

Mutagenesis studies : Modify key residues in enzyme active sites to assess binding dependency.
Contradictions : If bioactivity conflicts with docking predictions, validate via SPR (surface plasmon resonance) for direct binding evidence .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Variable substituents : Synthesize analogs with halogen (Cl, Br) or methoxy groups on the phenyl ring.
  • Core modifications : Replace triazole with imidazole or tetrazole.
  • Assay design : Test analogs in parallel against primary targets (e.g., fungal CYP51 for antifungal activity).
    Key finding : Fluorophenyl analogs show 2-3× higher potency than chlorophenyl derivatives in antifungal assays .

Advanced: What computational modeling approaches predict its stability and reactivity?

Method Application
DFT (B3LYP/6-31G)*Calculate HOMO-LUMO gaps (predict redox stability).
MD simulations Assess solvation effects in aqueous/PBS environments.
ADMET prediction Use SwissADME to estimate logP (2.8–3.2) and bioavailability .

Advanced: How to resolve contradictions in bioactivity data across studies?

Case example : Discrepancies in IC₅₀ values for antifungal activity may arise from:

  • Assay conditions : pH (6.5 vs. 7.4) affects protonation states.
  • Purity : HPLC-MS validation (>95% purity required).
  • Structural analogs : Differentiate between 3-fluorophenyl and 4-fluorophenyl isomers via NOESY NMR .

Advanced: What analytical methods optimize purity assessment for this compound?

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min.
  • LC-MS : ESI+ mode, m/z 487.2 [M+H]⁺.
  • Elemental analysis : ≤0.3% deviation from theoretical C, H, N values .

Advanced: How to evaluate metabolic stability in vitro?

Liver microsomes : Incubate with rat/human microsomes, quantify parent compound via LC-MS.

CYP inhibition : Screen against CYP3A4/2D6 using luminescent substrates.

Metabolite ID : HRMS/MS fragmentation to detect hydroxylated or demethylated products .

Advanced: What strategies improve synthetic yield during scale-up?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., over-alkylation).
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress.
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .

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